![molecular formula C19H19NO2 B5215745 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI or 4-MeO-PIP, is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has gained attention among researchers due to its potential therapeutic properties, especially in the field of cancer research.
Mécanisme D'action
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts on the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite regulation. Specifically, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts as a partial agonist of the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. Activation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde inhibits cell proliferation and induces apoptosis. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has also been shown to have analgesic properties, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have potent activity against cancer cells, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments. Its low yield during synthesis may make it difficult to obtain large quantities of the compound. Additionally, its partial agonist activity may make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the effects of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in vivo, particularly in animal models of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde as a potential therapeutic agent.
Méthodes De Synthèse
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-methylphenol with propylene oxide to obtain 3-(4-methylphenoxy)propanol. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to obtain 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. The overall yield of this synthesis process is around 10%.
Applications De Recherche Scientifique
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-9-17(10-8-15)22-12-4-11-20-13-16(14-21)18-5-2-3-6-19(18)20/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGHRJASJGDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)

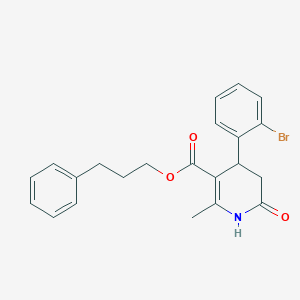
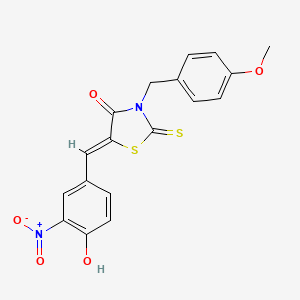

![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
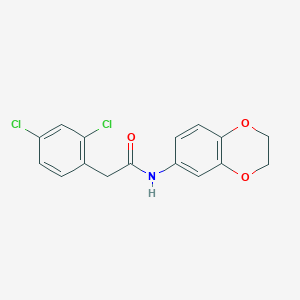
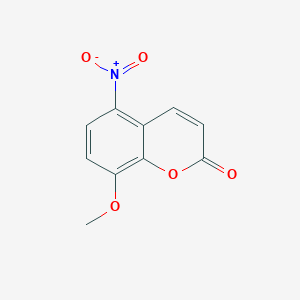
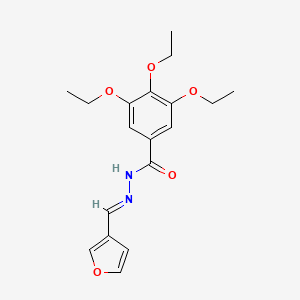
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)